1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
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Overview
Description
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound characterized by a thiazepane ring, a phenyl group, and a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol or disulfide compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazepane ring.
Introduction of the Ethanone Moiety: The ethanone group is added through an acylation reaction, often using an acyl chloride or anhydride.
Incorporation of the Trifluoromethyl-Substituted Phenoxy Group: This step involves the reaction of the intermediate compound with a trifluoromethyl-substituted phenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazepane ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazepane or phenyl derivatives.
Scientific Research Applications
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Biology: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Industry: It could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-Phenyl-1,4
Properties
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S/c21-20(22,23)16-7-4-8-17(13-16)26-14-19(25)24-10-9-18(27-12-11-24)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHXLJSOGOTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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